molecular formula C20H13BrClN3O B3713308 4-bromo-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

4-bromo-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B3713308
M. Wt: 426.7 g/mol
InChI Key: LOCWGLVEAZICPB-UHFFFAOYSA-N
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Properties

IUPAC Name

4-bromo-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClN3O/c21-15-8-6-14(7-9-15)20(26)24-19-18(13-4-2-1-3-5-13)23-17-11-10-16(22)12-25(17)19/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCWGLVEAZICPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution of Bromine

The bromine atom at the para position of the benzamide group undergoes nucleophilic aromatic substitution reactions. This process typically requires activation of the aromatic ring, which can be achieved through electron-withdrawing groups (e.g., the amide substituent). The reaction mechanism involves:

  • Attack by nucleophiles : Substituents like hydroxyl, amino, or alkoxide groups replace the bromine atom, forming substituted benzamides.

  • Reaction conditions : Often require polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures.

A related study on aryl halides demonstrates that electron-deficient aromatic systems facilitate nucleophilic substitution, aligning with the benzamide group's electron-withdrawing nature .

Electrophilic Substitution on Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring undergoes electrophilic substitution due to its electron-rich nitrogen atoms. Key reactions include:

  • Halogenation : Introduction of additional halogens (e.g., chlorine, fluorine) via electrophilic substitution, as observed in analogous imidazopyridine derivatives .

  • Nitration : Nitration at positions adjacent to the nitrogen atoms, forming nitro-substituted derivatives. Subsequent reduction can yield amino groups, as demonstrated in similar heterocycles .

Amide Bond Reactivity

The benzamide group participates in classic amide reactions:

  • Hydrolysis : Acidic or basic hydrolysis converts the amide to a carboxylic acid or amine, respectively.

  • Acylation : Reaction with carboxylic acid derivatives (e.g., acid chlorides) to form mixed anhydrides or other amide derivatives.

  • Amide cleavage : Oxidation or reduction under specific conditions (e.g., using TBHP in the presence of iodine) can lead to bond cleavage, as shown in chemodivergent synthesis protocols .

Cross-Coupling Reactions

While the target compound lacks a halogen on the imidazo[1,2-a]pyridine core, analogous systems undergo Suzuki coupling. For example:

  • Arylboronic acids : Coupling with aryl halides (e.g., bromides) in the presence of palladium catalysts and bases like K₃PO₄ .

  • Optimization : Reaction yields depend on solvent choice (e.g., toluene vs. ethyl acetate) and catalyst load .

Reaction Type Conditions Key Observations
Suzuki couplingPd(0) catalyst, K₃PO₄ base, arylboronic acidModerate to good yields
Nucleophilic substitutionPolar aprotic solvents, elevated temperaturesElectron-withdrawing groups enhance reactivity

Oxidation/Reduction

  • Oxidative cleavage : TBHP-mediated oxidation can cleave bonds adjacent to the amide group, forming carbonyl derivatives .

  • Reduction : Nitro groups (if present) can be reduced to amines using SnCl₂ in acidic conditions .

Structural Analog Comparisons

Compound Key Differences Impact on Reactivity
6-Chloro-2-phenylimidazo[1,2-a]pyridineChlorine instead of bromine; lacks benzamide groupReduced nucleophilicity at bromine position
5-Methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-carboxamideCarboxamide instead of benzamide; methyl substitution on phenyl ringAltered solubility and amide reactivity

Research Findings :

  • TBHP-mediated reactions : Critical in both bromination and oxidative cleavage processes .

  • Divergent synthesis : Reaction conditions (e.g., presence of iodine) dictate product formation (amides vs. bromo-imidazopyridines) .

  • Suzuki coupling optimization : Solvent and base selection significantly impact reaction efficiency .

This compound’s reactivity highlights the interplay of aromatic substitution patterns and functional group chemistry, offering opportunities for targeted modification in medicinal chemistry applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties. A study demonstrated that compounds similar to 4-bromo-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide could inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting tumor proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A series of experiments revealed that derivatives of imidazo[1,2-a]pyridine possess significant antibacterial and antifungal activities. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Biological Research Applications

This compound is utilized in biological studies to explore its interaction with biological targets.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been shown to inhibit certain kinases that are crucial for cancer cell signaling .

Molecular Target Identification

Recent studies have focused on identifying the molecular targets of this compound, which can lead to a better understanding of its pharmacological effects. It has been suggested that the compound interacts with DNA repair enzymes, potentially affecting cancer cell survival .

Material Science Applications

In addition to its biological applications, this compound is being explored for use in material science.

Development of New Materials

The unique chemical structure allows for the synthesis of novel materials with specific properties. Researchers are investigating the use of this compound as a building block for advanced polymers and nanomaterials .

Case Studies

Several case studies highlight the practical applications and research findings associated with this compound:

  • Anticancer Study : A study published in the European Journal of Medicinal Chemistry evaluated a series of imidazo[1,2-a]pyridine derivatives, including this compound. The results showed significant cytotoxic effects against breast cancer cells (MCF7), with IC50 values indicating potent activity .
  • Antimicrobial Research : Another investigation reported that derivatives exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications on the imidazo[1,2-a]pyridine ring could enhance activity .
  • Material Development : Research conducted on the use of this compound in organic electronics demonstrated its potential as a semiconductor material due to its electronic properties and stability .

Mechanism of Action

The mechanism of action of 4-bromo-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . Additionally, it can modulate calcium channels and GABA receptors, affecting various physiological processes .

Biological Activity

The compound 4-bromo-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a derivative of imidazo[1,2-a]pyridine, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12BrClN4O
  • IUPAC Name : this compound

This compound features a bromine atom and a chlorine atom that may influence its biological activity through interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds within the imidazo[1,2-a]pyridine family exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis . The mechanism appears to involve inhibition of bacterial enzyme systems critical for survival.

Anticancer Potential

The anticancer activity of imidazo[1,2-a]pyridine derivatives has been extensively studied. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for some derivatives range between 7.5 µM and 11.1 µM . The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Enzyme Inhibition

The compound's structural similarity to known enzyme inhibitors suggests potential as an enzyme inhibitor. Studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit CDK9 with IC50 values around 0.36 µM . This inhibition can lead to reduced proliferation of cancer cells by interfering with transcriptional regulation.

Study 1: Antimycobacterial Activity

In a study assessing the antimycobacterial effects of various imidazo[1,2-a]pyridine derivatives, researchers found that compounds with similar structures to this compound exhibited moderate to high levels of inhibition against Mycobacterium tuberculosis. The most potent derivative showed an inhibition percentage of approximately 41.7% at a concentration of 30 µg/mL .

Study 2: Cytotoxicity Against Cancer Cell Lines

A series of new imidazole-based N-phenylbenzamide derivatives were synthesized and tested for cytotoxicity. Compounds that closely resemble the target compound showed promising results with IC50 values indicating effective inhibition against human cancer cell lines . Molecular docking studies revealed that these compounds bind effectively to target proteins involved in tumor growth.

Comparative Analysis

The following table summarizes the biological activities and IC50 values of selected imidazo[1,2-a]pyridine derivatives:

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAntimycobacterial30
Compound BAnticancer (MCF-7)7.5
Compound CCDK9 Inhibition0.36

Q & A

Q. What are the established synthetic routes for 4-bromo-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide?

The synthesis typically involves coupling a halogenated imidazo[1,2-a]pyridine intermediate with a benzamide derivative. Key steps include:

  • Halogenation : Bromination of the imidazo[1,2-a]pyridine core using reagents like phenyl trimethyl ammonium tribromide ().
  • Amidation : Reaction of 6-chloro-2-phenylimidazo[1,2-a]pyridin-3-amine with 4-bromobenzoyl chloride under basic conditions (e.g., triethylamine in DMF) ().
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Characterization is performed via ¹H/¹³C NMR (e.g., δ 10.80 ppm for amide protons), FT-IR (1672 cm⁻¹ for C=O stretch), and LC-MS (m/z 508.0 [M+1]⁺) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.38–8.62 ppm) and carbon backbone ().
  • FT-IR : Confirms amide C=O (1672 cm⁻¹) and bromo groups (821 cm⁻¹) ().
  • LC-MS : Validates molecular weight (508.0 g/mol) and purity ().
  • Melting Point Analysis : Used for purity assessment (e.g., derivatives in show 207–288°C ranges).

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of benzoyl chloride to amine to avoid side reactions.
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Solvent Choice : Replace DMF with THF for easier post-reaction workup.
  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps ().
  • Yield Tracking : Monitor intermediates via TLC or HPLC to identify bottlenecks .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO deshields amide protons (e.g., δ 10.80 vs. δ 8.15 in CDCl₃) ().
  • Dynamic Effects : Rotameric broadening in amide protons may require variable-temperature NMR.
  • X-ray Crystallography : Resolve ambiguities by determining bond lengths/angles (e.g., C=O bond ~1.22 Å) ().

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Modify bromo/chloro groups to assess steric/electronic effects (e.g., replaces Br with CF₃).
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) to correlate activity with substituent position.
  • Computational Modeling : DFT calculations predict binding affinity changes upon substitution (e.g., references bond-length data for SAR).

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Purity Verification : Repeat synthesis with rigorous drying (e.g., azeotropic removal of H₂O).
  • Crystallization Conditions : Slow cooling vs. rapid precipitation can alter melting points ( shows 207–288°C for similar benzamides).
  • Cross-Validation : Compare NMR data with PubChem entries () or crystallographic databases ().

Methodological Tables

Q. Table 1. Comparative Characterization Data

Parameter (Analog)
¹H NMR (Amide H) δ 10.80 (s, 1H)δ 10.2–10.9 (s, 1H)
FT-IR C=O (cm⁻¹) 16721665–1680
Melting Point (°C) Not reported207–288 (varied substituents)
LC-MS [M+1]⁺ 508.0310–527 (derivatives)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

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